2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid
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Overview
Description
2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of a suitable precursor with aminoguanidine hydrochloride under microwave irradiation. The process begins with the preparation of N-guanidinosuccinimide, which then reacts with amines to form the desired product . The reaction conditions often include the use of succinic anhydride and a variety of amines, with the choice of pathway depending on the nucleophilicity of the amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine .
Scientific Research Applications
2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including as an antidiabetic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and have been studied for their biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring, used in various chemical applications.
Uniqueness
2-Amino-4-(3,5-diethyl-1h-1,2,4-triazol-1-yl)butanoic acid is unique due to its specific substitution pattern on the triazole ring, which may confer distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-amino-4-(3,5-diethyl-1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H18N4O2/c1-3-8-12-9(4-2)14(13-8)6-5-7(11)10(15)16/h7H,3-6,11H2,1-2H3,(H,15,16) |
InChI Key |
QQMSMDCSFNGOIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC)CCC(C(=O)O)N |
Origin of Product |
United States |
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